molecular formula C13H11NOS B1203760 Salicylideneamino-2-thiophenol CAS No. 3449-05-6

Salicylideneamino-2-thiophenol

Cat. No. B1203760
CAS RN: 3449-05-6
M. Wt: 229.3 g/mol
InChI Key: RCDKQPLQNRHCGH-UHFFFAOYSA-N
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Description

Salicylideneamino-2-thiophenol (SAL-2) is a derivative of salicylate . It has been used in research for its anti-inflammatory effects . The molecular formula of SAL-2 is C13H11NOS and it has a molecular weight of 229.303 .


Synthesis Analysis

Salicylideneamino-2-thiophenol can be easily prepared by the reaction of 2-aminobenzenethiol with salicylaldehyde .


Molecular Structure Analysis

The basic structure of SAL-2 consists of 2 benzene rings . This structure is similar to that found in well-known natural antioxidants, piceatannol, resveratrol, and oxyresveratrol .


Physical And Chemical Properties Analysis

SAL-2 has a molecular weight of 229.3 . It is recommended to be stored in a refrigerator .

Scientific Research Applications

  • Gregory and Jeffery (1967) explored its use as a reagent for the photometric determination of tin in ores, rocks, and minerals. Salicylideneamino-2-thiophenol forms colored complexes with several metals, including tin, and can be extracted into organic solvents for this purpose (Gregory & Jeffery, 1967).

  • Park et al. (2013) demonstrated its anti-inflammatory effect in rat prostate endothelial cells. The study focused on its ability to suppress COX-2 and iNOS gene expression, highlighting its potential as an anti-inflammatory agent for treating inflammation-related diseases (Park et al., 2013).

  • Chung et al. (2008) found that Salicylideneamino-2-thiophenol regulated redox status and chemokine expression in rat peritoneal macrophages. It showed protective effects against inflammation by inhibiting the production of various inflammatory mediators through the modulation of NF-κB and MAPK pathways (Chung et al., 2008).

  • Kim et al. (2012) investigated its effects on osteogenic differentiation of multipotent bone marrow stromal stem cells. Their findings suggest that Salicylideneamino-2-thiophenol could be beneficial in stimulating bone formation in osteoporotic diseases (Kim et al., 2012).

  • Imura and Suzuki (1981) studied its use for the substoichiometric determination of inorganic tin in organotin compounds, highlighting its analytical applications (Imura & Suzuki, 1981).

  • Kobayashi and Miyazaki (1993) synthesized chelating glass beads containing Salicylideneamino-2-thiophenol for the selective adsorption and separation of ionic aluminum, demonstrating its potential in preconcentration and separation techniques (Kobayashi & Miyazaki, 1993).

Safety And Hazards

SAL-2 is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Future Directions

Research on SAL-2 has focused on its anti-inflammatory and antioxidant properties . Future studies could explore its potential as a therapeutic agent for inflammatory-related diseases .

properties

IUPAC Name

2-[(2-sulfanylphenyl)iminomethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NOS/c15-12-7-3-1-5-10(12)9-14-11-6-2-4-8-13(11)16/h1-9,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCDKQPLQNRHCGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=CC=CC=C2S)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Salicylideneamino-2-thiophenol

CAS RN

3449-05-6
Record name N-(2-Mercaptophenyl)salicylideneimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3449-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-[[(2-mercaptophenyl)imino]methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.338
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
128
Citations
S Park, B Sung, EJ Jang, DH Kim, CH Park… - Archives of pharmacal …, 2013 - Springer
… In the present study, the anti-inflammatory effect of salicylideneamino-2-thiophenol (SAL-2), a derivative of salicylate, on a potent oxidant 4-hydroxynonenal (HNE)-induced oxidative …
Number of citations: 19 link.springer.com
B Sung, S Park, YM Ha, DH Kim… - Geriatrics & …, 2015 - Wiley Online Library
… In the present study, the authors investigated the effect of short-term salicylideneamino-2-thiophenol (SAL-2) administration on the modulation of pro-inflammatory NF-κB through redox …
Number of citations: 2 onlinelibrary.wiley.com
HK Kim, KS Park, JS Lee, JH Kim… - Journal of Cellular …, 2012 - Wiley Online Library
… Salicylideneamino‐2‐thiophenol (Sal‐2) consists of two benzene rings, has been reported to possess antioxidant activity, and is an effective remedy for fever and rheumatic diseases. …
Number of citations: 16 onlinelibrary.wiley.com
S Ichinoki, H Iwase, F Arakawa, K Hirano… - Journal of liquid …, 2003 - Taylor & Francis
… Tin (Sn) ion was extracted into 4‐methyl‐2‐pentanon at pH 4.5 as salicylideneamino‐2‐thiophenol (SATP) chelate. Sn–SATP chelate in the organic layer was then separated on a …
Number of citations: 27 www.tandfonline.com
J KOBAYASHI, M MIYAZAKI - Chemical and pharmaceutical bulletin, 1993 - jstage.jst.go.jp
… We report the immobilization of salicylideneamino-2-thiophenol (SATP) on a glass bead support, and the use of this support to selectively chelate and preconcentrate Al“. …
Number of citations: 5 www.jstage.jst.go.jp
J Chung, HS Lee, HY Chung, TR Yoon, HK Kim - Biotechnology letters, 2008 - Springer
Salicylideneamino-2-thiophenol (Sal) regulated the redox status and the expression of chemokines induced by tert-butyl hydroperoxide (t-BHP). Sal (100 μM) increased reduced/…
Number of citations: 23 link.springer.com
H Imura, N Suzuki - Analytica Chimica Acta, 1980 - Elsevier
The effect of auxiliary complexing agents on the extraction of tin(IV) with salicylidene-amino-2-thiophenol in benzene is described. When masking agents such as lactic acid and tartaric …
Number of citations: 4 www.sciencedirect.com
G Gregory, PG Jeffery - Analyst, 1967 - pubs.rsc.org
… Salicylideneamino-2-thiophenol can easily be prepared by the reaction of 2-… to give the compound salicylideneamino-2-thiophenol, I, referred to in this paper by the abbreviation SATP. …
Number of citations: 50 pubs.rsc.org
H Imura, N Suzuki - Talanta;(United Kingdom), 1981 - osti.gov
… The method consists of the extraction of tin(IV) iodide into benzene, the complexation of tin(IV) with a substoichiometric amount of salicylideneamino-2-thiophenol in the benzene phase, …
Number of citations: 11 www.osti.gov
K Sugawara, S Tanaka, M Taga - Fresenius' journal of analytical chemistry, 1992 - Springer
Accumulation voltammetry of copper(II) was investigated with a carbon-paste electrode containing salicylideneamino-2-thiophenol(SATP). Copper(II) was accumulated as the copper(II)-…
Number of citations: 18 link.springer.com

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